Z-O-tert-butyl-L-threonine benzyl ester
Overview
Description
Mechanism of Action
Target of Action
It is known that this compound is commonly used as an amino acid building block in peptide synthesis , suggesting that its targets could be proteins or enzymes that interact with these peptides.
Mode of Action
As an amino acid derivative, it likely interacts with its targets by being incorporated into peptides during synthesis . The resulting peptides may then exert their effects by interacting with other proteins or enzymes.
Biochemical Pathways
Given its role in peptide synthesis , it can be inferred that it may influence protein-protein interactions and potentially affect various biochemical pathways depending on the specific peptides being synthesized.
Pharmacokinetics
Z-O-tert-butyl-L-threonine benzyl ester has a molecular weight of 399.48 , which could influence its absorption and distribution in the body.
Result of Action
As a building block in peptide synthesis , its effects would likely depend on the specific peptides being synthesized and their subsequent interactions with other proteins or enzymes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be at 2-8 °C , suggesting that temperature can affect its stability. Other factors such as pH and the presence of other chemicals could also potentially influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-O-tert-butyl-L-threonine benzyl ester typically involves the protection of the amino and hydroxyl groups of L-threonine. One common method includes the use of tert-butyl and benzyl protecting groups. The process begins with the protection of the amino group using a benzyloxycarbonyl (Z) group, followed by the protection of the hydroxyl group with a tert-butyl group . The esterification of the carboxyl group with benzyl alcohol completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Z-O-tert-butyl-L-threonine benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
Z-O-tert-butyl-L-threonine benzyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of protein structure and function.
Industry: The compound is used in the production of various biochemical reagents and intermediates
Comparison with Similar Compounds
Similar Compounds
- Z-O-tert-butyl-L-serine benzyl ester
- Z-O-tert-butyl-L-threonine methyl ester
- Fmoc-O-tert-butyl-L-threonine
Uniqueness
Z-O-tert-butyl-L-threonine benzyl ester is unique due to its specific combination of protecting groups, which provide stability and selectivity in peptide synthesis. The benzyl ester group offers additional versatility in synthetic applications compared to similar compounds .
Properties
IUPAC Name |
benzyl (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-17(29-23(2,3)4)20(21(25)27-15-18-11-7-5-8-12-18)24-22(26)28-16-19-13-9-6-10-14-19/h5-14,17,20H,15-16H2,1-4H3,(H,24,26)/t17-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKBIFVMIYWAGA-XLIONFOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475648 | |
Record name | Benzyl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-threoninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212632-22-9 | |
Record name | Benzyl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-threoninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Threonine, N-Benzyloxycarbonyl-, O-tert-Butyl, benzylester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.